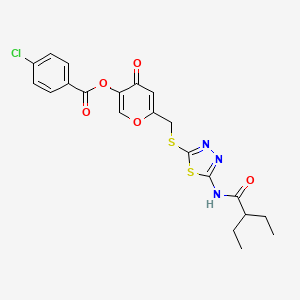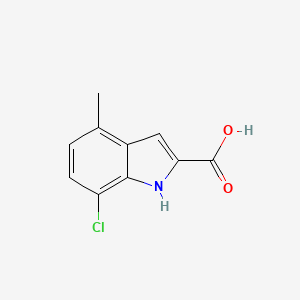
7-Chloro-4-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their prevalence in pharmaceutical compounds . Various methods of synthesis have been investigated, including the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-methyl-1H-indole-2-carboxylic acid consists of a core indole ring, with a chlorine atom at the 7th position and a methyl group at the 4th position . The 2nd position of the indole ring is substituted with a carboxylic acid group .Chemical Reactions Analysis
Indole derivatives, including 7-Chloro-4-methyl-1H-indole-2-carboxylic acid, are known to undergo various chemical reactions. For instance, they can be used in the preparation of novel oxalyl piperazines active against the hepatitis B virus (HBV) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The scientific research applications of 7-Chloro-4-methyl-1H-indole-2-carboxylic acid involve its participation in various chemical synthesis and reactions due to its structural properties. For instance, it has been explored in the context of [4 + 3]-annulation reactions, where 1-methylindole-3-carboxamides react with substituted propargyl alcohols. This process affords lactams by carboxamide group migration to the indole-2-position and results in the formation of fused seven-membered lactones/lactams (oxepinoindolones/azepinoindolones) upon treatment with catalytic Cu(OTf)2. This highlights its utility in creating complex molecular architectures (Selvaraj, Debnath, & Swamy, 2019).
Crystal Structure Analysis
The compound also finds application in crystal structure analysis, where derivatives like 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole have been studied. These derivatives exhibit a triclinic space group with significant molecular conformation stability, unaffected by the substitution pattern. This research aids in understanding the molecular interactions and packing behaviors of such indole derivatives, providing insights into their potential applications in material science and molecular engineering (Yamuna, Sridharan, Prasad, & Zeller, 2010).
Pharmacological Potential
Moreover, indole derivatives have been explored for their pharmacological potentials, such as the synthesis of compounds with potential as angiotensin converting enzyme inhibitors and antihypertensive agents. This involves modifications of the indole structure to enhance its interaction with biological targets, showcasing the compound's versatility in drug development (Kim et al., 1983).
Electrochemical Applications
The influence of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives has been investigated. This research highlights the significant impact of the carboxylic group's position on the electrochemical properties of these materials, suggesting their potential use in energy storage devices and supercapacitors (Ma et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, including 7-Chloro-4-methyl-1H-indole-2-carboxylic acid, continue to attract attention due to their biological activity and potential therapeutic applications . Future research may focus on the development of novel synthesis methods and the exploration of their biological activities .
Eigenschaften
IUPAC Name |
7-chloro-4-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCLCYWXTKSJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-1H-indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

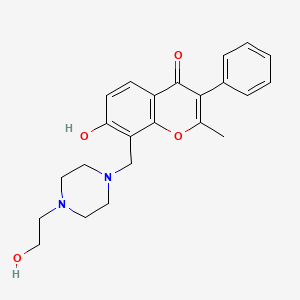
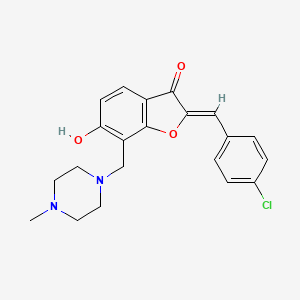
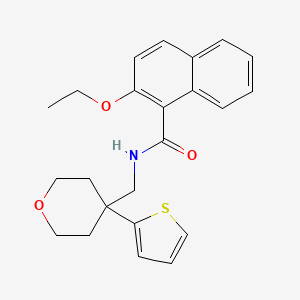
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)
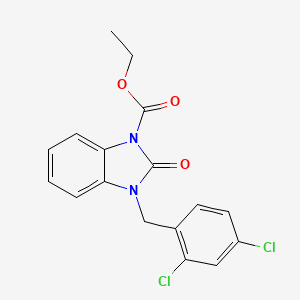
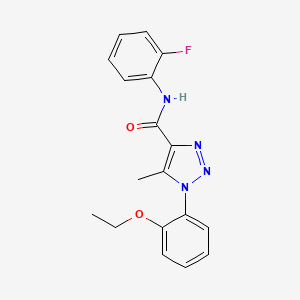
![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)
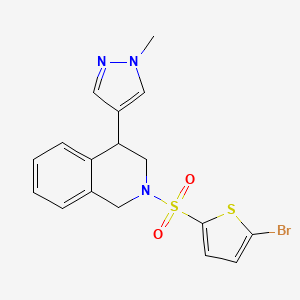
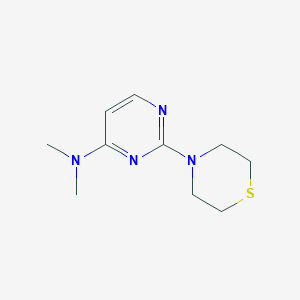
![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)
